KL201

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KL201 is a compound known for its role as a circadian clock modulator. It is an isoform-selective stabilizer of cryptochrome 1 (CRY1), a core regulator of the circadian clock. This compound does not stabilize cryptochrome 2 (CRY2) and is known to lengthen the period of circadian rhythms in cells and tissues .

Preparation Methods

KL201 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a thieno-pyrimidine derivative, which is a key structural component of this compound. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

KL201 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

KL201 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the circadian clock and its regulation.

Biology: It is used to investigate the molecular mechanisms of circadian rhythms and their impact on cellular processes.

Medicine: this compound has potential therapeutic applications in treating circadian rhythm disorders and related diseases.

Industry: This compound is used in the development of new materials and compounds with specific properties

Mechanism of Action

KL201 exerts its effects by stabilizing cryptochrome 1 (CRY1) in an isoform-selective manner. It inhibits the ubiquitin-dependent degradation of CRY1, thereby activating its transcriptional repressor activity. This results in the lengthening of the circadian period. This compound binds to CRY1 in overlap with FBXL3, a subunit of the ubiquitin ligase complex, and the effect of this compound is blunted by knockdown of FBXL3 .

Comparison with Similar Compounds

KL201 is unique in its isoform-selective stabilization of cryptochrome 1 (CRY1). Similar compounds include:

KL101: Another isoform-selective stabilizer of CRY1.

TH301: A compound that stabilizes both CRY1 and CRY2. These compounds share structural similarities with this compound but differ in their selectivity and specific molecular interactions

Biological Activity

KL201 is a thienopyrimidine derivative recognized for its selective modulation of Cryptochrome 1 (CRY1), a crucial regulator in the mammalian circadian clock. This compound has garnered attention due to its potential applications in chronobiology and therapeutic interventions for clock-related disorders. The following sections detail the biological activity of this compound, including its mechanisms, effects on circadian rhythms, and relevant research findings.

This compound functions primarily as an isoform-selective modulator of CRY1, stabilizing this protein while having minimal impact on CRY2. The interaction between this compound and CRY1 occurs at a specific binding site that overlaps with FBXL3, a component of the ubiquitin ligase complex responsible for the degradation of cryptochromes . This selective binding leads to the lengthening of circadian rhythms in various biological systems.

Effects on Circadian Rhythms

Research indicates that this compound significantly affects circadian rhythms by extending their period. In cell-based assays, this compound was shown to lengthen the circadian period in both cellular models and tissue explants, demonstrating its potential as a tool for studying circadian biology . Notably, it suppressed the intensity of Per2::Luc knockin reporters in mouse lung primary explants, further confirming its modulatory effects on circadian clock components .

Table 1: Summary of Key Research Findings on this compound

Case Study: Application in Chronobiology Research

A notable application of this compound is in studies aimed at understanding the molecular mechanisms underpinning circadian rhythms. For instance, a study utilized this compound to investigate the role of CRY1 in regulating sleep-wake cycles and metabolic processes. The results indicated that modulation of CRY1 by this compound could provide insights into therapeutic approaches for sleep disorders and metabolic syndromes associated with circadian misalignment .

Structural Insights

The structure-activity relationship (SAR) studies conducted on this compound derivatives have revealed critical interactions necessary for effective CRY1 modulation. X-ray crystallography has elucidated the binding conformation of this compound within the CRY1 complex, highlighting essential amino acid residues that facilitate its action . Understanding these structural interactions is vital for designing more potent derivatives with enhanced selectivity and efficacy.

Properties

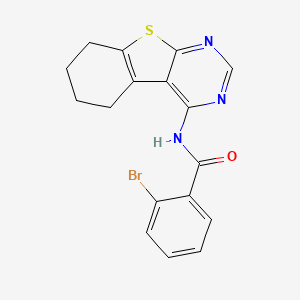

IUPAC Name |

2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSLRFWIPVMBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.